3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one
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Overview
Description
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one is an organic compound characterized by the presence of a trichloromethyl group attached to a benzofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C. This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired benzofuranone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted benzofuranones.
Substitution: Various substituted benzofuranones depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one involves its interaction with various molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3h)-one: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
3-Hydroxy-3-(methyl)-2-benzofuran-1(3h)-one: Contains a methyl group instead of a trichloromethyl group.
3-Hydroxy-3-(chloromethyl)-2-benzofuran-1(3h)-one: Features a chloromethyl group in place of the trichloromethyl group.
Uniqueness
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays .
Properties
CAS No. |
2902-71-8 |
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Molecular Formula |
C9H5Cl3O3 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
3-hydroxy-3-(trichloromethyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C9H5Cl3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H |
InChI Key |
QOYSPUANDGEOID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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